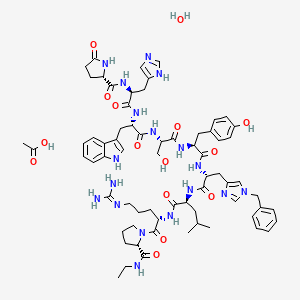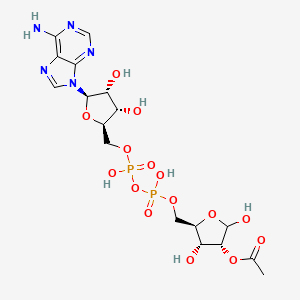
2''-O-acetyl-ADP-D-ribose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-acetyl-ADP-ribose (OAADPR) is a fascinating signaling molecule derived from nicotinamide adenine dinucleotide (NAD). It is produced as a result of the deacetylation reaction catalyzed by sirtuins, a family of NAD-dependent deacetylases. OAADPR plays a crucial role in regulating various cellular processes, including gene silencing and the formation of silent information regulator complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
OAADPR can be synthesized through a simple, one-step method involving the reaction of NAD with sodium acetate in acetic acid. This reaction produces a mixture of 2’- and 3’-O-acetyl-ADP-ribose . The reaction can be extended to other carboxylic acids, demonstrating the versatility of this synthetic approach.
Industrial Production Methods
While specific industrial production methods for OAADPR are not well-documented, the simplicity of the one-step synthesis suggests that it could be scaled up for industrial applications. The reaction conditions, involving readily available reagents and mild conditions, make it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
OAADPR undergoes various chemical reactions, including hydrolysis and deacetylation. The hydrolysis of OAADPR is catalyzed by macrodomain proteins, such as human macrodomain 1 (MacroD1), which hydrolytically deacetylate OAADPR .
Common Reagents and Conditions
The hydrolysis of OAADPR typically involves the use of water as a nucleophile, with the reaction occurring under physiological conditions. The deacetylation reaction is catalyzed by macrodomain proteins, which require specific active site residues and structural water molecules for the reaction to proceed .
Major Products Formed
The major products formed from the hydrolysis of OAADPR are ADP-ribose and acetate. These products result from the cleavage of the ester bond in OAADPR .
Wissenschaftliche Forschungsanwendungen
OAADPR has numerous scientific research applications across various fields:
Wirkmechanismus
OAADPR exerts its effects through its interaction with sirtuins and macrodomain proteins. Sirtuins catalyze the deacetylation of proteins, producing OAADPR as a reaction product. OAADPR then interacts with macrodomain proteins, which hydrolytically deacetylate it, leading to the formation of ADP-ribose and acetate . This process is crucial for regulating various cellular processes, including gene silencing and DNA repair .
Vergleich Mit ähnlichen Verbindungen
OAADPR is unique among ADP-ribose derivatives due to its acetyl group. Similar compounds include:
ADP-ribose (ADPR): Lacks the acetyl group present in OAADPR and is involved in different cellular processes.
Cyclic ADP-ribose (cADPR): A cyclic derivative of ADP-ribose that plays a role in calcium signaling.
Nicotinamide adenine dinucleotide (NAD): The precursor molecule from which OAADPR is derived
OAADPR’s uniqueness lies in its acetyl group, which allows it to participate in specific reactions catalyzed by sirtuins and macrodomain proteins, distinguishing it from other ADP-ribose derivatives.
Eigenschaften
Molekularformel |
C17H25N5O15P2 |
|---|---|
Molekulargewicht |
601.4 g/mol |
IUPAC-Name |
[(3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2,4-dihydroxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C17H25N5O15P2/c1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22/h4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20)/t7-,8-,10-,11-,12-,13-,16-,17?/m1/s1 |
InChI-Schlüssel |
BFNOPXRXIQJDHO-YDKGJHSESA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Kanonische SMILES |
CC(=O)OC1C(C(OC1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,12bR)-3'-methyl-1'-(tritritiomethyl)spiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B10774547.png)
![3-[(2-Nitrophenyl)amino]propylazanium](/img/structure/B10774551.png)
![2-Quinoxalineacetamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]-1,2,3,4-tetrahydro-3-oxo-, (2R)-](/img/structure/B10774558.png)
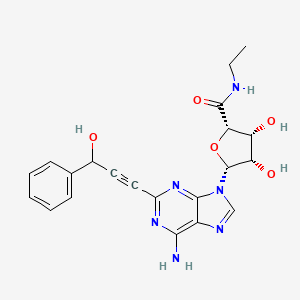
![2-[1-(3,4-dichlorophenyl)sulfonyl-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]acetamide](/img/structure/B10774593.png)
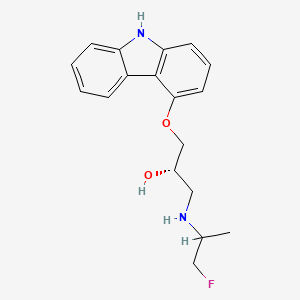
![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylic acid](/img/structure/B10774605.png)
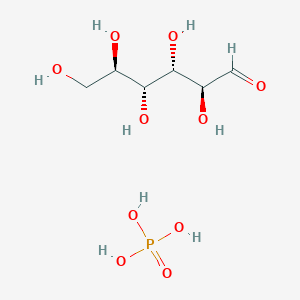
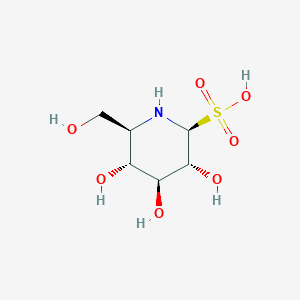
![13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one](/img/structure/B10774613.png)
![(5R)-4-(cyclohexylmethyl)-1-[(2R)-1-[(2S)-2-[[(6S)-2,3-dioxo-6-propan-2-ylpiperazin-1-yl]methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B10774633.png)


